1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-1H-indole-2,3-dione
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Overview
Description
1-[2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is characterized by its unique structure, which includes two indole moieties connected by an ethyl bridge, each containing a dioxo-dihydro-indole group.
Preparation Methods
The synthesis of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isatin with appropriate ethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the ethyl bridge. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
1-[2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Known for its cytotoxic activity against cancer cells.
1-(2-Iodo-ethyl)-1H-indole-2,3-dione: Used in various synthetic applications.
1-Benzyl-1H-indole-2,3-dione: Studied for its biological activities. The uniqueness of 1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-1H-indole-2,3-dione lies in its dual indole structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N2O4 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[2-(2,3-dioxoindol-1-yl)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-5-1-3-7-13(11)19(17(15)23)9-10-20-14-8-4-2-6-12(14)16(22)18(20)24/h1-8H,9-10H2 |
InChI Key |
ZICIZFBOAQLOTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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